(1,3-Dimethylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is known for its application in scientific research, particularly in the detection and analysis of free radicals. The compound is also referred to as DMPO or spin trap in some contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanol typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methanol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
(1,3-Dimethylpyrrolidin-3-yl)methanol is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrrolidin-3-yl)methanol involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This property makes it a valuable tool in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
(1,3-Dimethylpiperidin-3-yl)methanol: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(1,3-Dimethylpyrrolidin-2-yl)methanol: Similar but with the hydroxyl group attached to the second carbon of the pyrrolidine ring.
Uniqueness: (1,3-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific structure, which allows it to effectively trap free radicals. This property is not as pronounced in its similar compounds, making it particularly valuable in research applications involving oxidative stress and free radical detection.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1,3-dimethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)3-4-8(2)5-7/h9H,3-6H2,1-2H3 |
InChI Key |
LSWLZQGMAHFPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.